3-Bromo-7,12-diphenylbenzo[k]fluoranthene
Overview
Description
3-Bromo-7,12-diphenylbenzo[k]fluoranthene is a chemical compound with the empirical formula C32H19Br . It has a molecular weight of 483.40 . This compound is typically available in solid form .
Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 649.4±24.0 °C . It has a density of 1.409 . The compound should be stored in a sealed container in a dry room temperature environment .Scientific Research Applications
Electrochemical Studies and Electroluminescence
3-Bromo-7,12-diphenylbenzo[k]fluoranthene has been studied for its electrochemical properties and potential in electrogenerated chemiluminescence (ECL). Researchers have explored its oxidative coupling reactions and the resulting compounds' ECL capabilities, providing insights into the mechanisms and kinetics of these reactions (Debad et al., 1997).
Dye-Sensitized Solar Cells
This compound has been utilized in the synthesis of novel dyes for dye-sensitized solar cells. The 7,12-diphenylbenzo[k]fluoranthene moiety acts as an electron donor, with its derivatives showing promise in enhancing solar energy conversion efficiency (Ma et al., 2009).
Organic Light-Emitting Diodes
The derivative of this compound has been synthesized for use in organic light-emitting diodes (OLEDs), particularly for deep-blue emission. Studies have shown that these derivatives can achieve high efficiency and excellent color coordinate values in the deep-blue region (Kim & Park, 2008).
Photophysical and Electrochemical Properties
Research has been conducted on the photophysical, electrochemical, and ECL properties of various derivatives of 7,12-diphenylbenzo[k]fluoranthene. These studies contribute to understanding how different substituents affect these properties and their applications in light-emitting and electronic devices (Fabrizio et al., 2002).
Green Electroluminescent Emitters and Nonlinear Optical Materials
Derivatives of benzo[k]fluoranthene, incorporating diarylamine groups, have been synthesized and characterized for their use as green electroluminescent emitters and in nonlinear optical materials. Their high thermal stability and efficient emission properties make them suitable for electroluminescent devices (Xia et al., 2010).
Solvatofluorochromism and Aggregation Induced Emission
Studies on benzo[k]fluoranthene imide derivatives have revealed remarkable solvatofluorochromism, dual fluorescence, and aggregation-induced emission properties. These findings have implications for their potential use in sensing and imaging applications (Katayama et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-7,12-diphenylbenzo[k]fluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19Br/c33-27-19-18-26-30-24(27)16-9-17-25(30)31-28(20-10-3-1-4-11-20)22-14-7-8-15-23(22)29(32(26)31)21-12-5-2-6-13-21/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWSEPXTVAGLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=CC=CC=C62)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444905 | |
Record name | 3-Bromo-7,12-diphenylbenzo[k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187086-32-4 | |
Record name | 3-Bromo-7,12-diphenylbenzo[k]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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